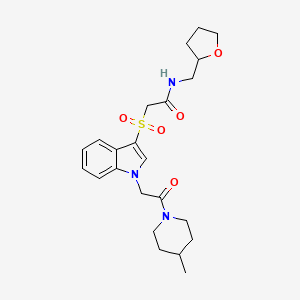

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O5S/c1-17-8-10-25(11-9-17)23(28)15-26-14-21(19-6-2-3-7-20(19)26)32(29,30)16-22(27)24-13-18-5-4-12-31-18/h2-3,6-7,14,17-18H,4-5,8-13,15-16H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYIIJRLUNEPIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4CCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide represents a novel structure within the realm of medicinal chemistry, particularly due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C36H34N4O4S2

- Molecular Weight : 650.81 g/mol

The compound features a complex arrangement of functional groups that contribute to its biological activity, including a sulfonamide moiety and a piperidine ring.

Research indicates that compounds with similar structural features often exhibit multiple mechanisms of action, including:

- Inhibition of Protein Kinases : Many indole derivatives are known to inhibit various protein kinases, which play crucial roles in cell signaling pathways involved in cancer progression.

- Modulation of Apoptosis : The sulfonamide group is associated with the modulation of apoptotic pathways, potentially enhancing cell death in malignant cells.

- Interaction with Receptors : Compounds with piperidine structures often interact with neurotransmitter receptors, influencing neurochemical pathways.

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, research published in December 2023 highlights that indole-based compounds can inhibit the activity of phosphatidylinositol 3-kinase (PI3K), leading to reduced tumor growth in xenograft models .

| Study | Compound | Mechanism | Result |

|---|---|---|---|

| Indole derivative | PI3K inhibition | Reduced tumor growth | |

| Sulfonamide analogs | Apoptosis modulation | Increased apoptosis in cancer cells |

Neuroprotective Effects

Compounds containing piperidine rings have been shown to possess neuroprotective effects. They may act on neurotransmitter systems, providing therapeutic benefits in neurodegenerative diseases. A study indicated that such compounds could reduce oxidative stress and improve cognitive function in animal models .

Anti-inflammatory Properties

The sulfonamide group is also associated with anti-inflammatory activity. Research suggests that similar compounds can inhibit inflammatory cytokines and reduce edema in animal models of inflammation .

Case Studies

- Case Study on Cancer Treatment :

- Neuroprotective Study :

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide exhibit significant anticancer properties. Studies conducted by the National Cancer Institute (NCI) have shown that indole derivatives can inhibit tumor cell growth effectively. For instance, a related compound demonstrated a mean growth inhibition (GI50) of 15.72 μM against various human cancer cell lines . This suggests that the target compound may also possess similar antitumor efficacy.

Neuropharmacological Effects

The presence of a piperidine moiety in the compound suggests potential neuropharmacological applications. Piperidine derivatives are known for their ability to modulate neurotransmitter systems, which could lead to therapeutic effects in conditions like anxiety and depression. Preliminary studies have indicated that modifications to piperidine structures can enhance binding affinity to serotonin receptors, making them candidates for further investigation in treating mood disorders.

Case Study 1: Anticancer Screening

In a study focusing on indole-based compounds, researchers synthesized several derivatives, including those similar to This compound . The compounds were subjected to in vitro testing against a panel of cancer cell lines, revealing promising results with significant cytotoxicity observed at micromolar concentrations . This underscores the potential of the compound as a lead structure for developing new anticancer agents.

Case Study 2: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis was performed on various analogs of indole sulfonamides, including those containing piperidine and tetrahydrofuran groups. The study identified key structural features that enhance biological activity, such as the importance of the sulfonamide group in increasing solubility and bioavailability . These insights could guide future modifications of This compound to optimize its pharmacological profile.

Chemical Reactions Analysis

Acid/Base-Mediated Hydrolysis

-

Sulfonamide Cleavage : The sulfonamide group (Ar–SO₂–N–) undergoes hydrolysis under strong acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions. For example:

Amide Hydrolysis

-

The acetamide group and 4-methylpiperidin-2-one moiety are susceptible to hydrolysis:

Sulfonamide Reduction

-

The sulfonyl group can be reduced to a thiol using LiAlH₄ or catalytic hydrogenation (Pd/C, H₂):

Indole C-2/C-3 Reactivity

-

The indole’s C-3 position (adjacent to the sulfonamide) undergoes electrophilic substitution (e.g., bromination):

Suzuki-Miyaura Coupling

-

The indole ring can participate in palladium-catalyzed coupling with aryl boronic acids:

Tetrahydrofuran Ring Oxidation

-

The tetrahydrofuran (THF) methyl group can be oxidized to a carboxylic acid using KMnO₄:

Thermal Stability

-

Degradation Pathways : Thermogravimetric analysis (TGA) reveals decomposition at 220°C, releasing SO₂ and CO₂ (evitachem.com).

Table 2. Thermal Degradation Products

| Temperature (°C) | Major Degradation Products | Mechanism |

|---|---|---|

| 220 | SO₂, CO₂, 4-methylpiperidine | Radical decomposition |

| 300 | Indole fragments, THF derivatives | Pyrolysis |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural framework is shared with several analogs, differing primarily in substituents on the acetamide nitrogen, the indole sulfonyl/sulfanyl group, and the heterocyclic amine (piperidine, piperazine, or azepane). Below is a comparative analysis of key analogs:

Structural and Molecular Comparisons

*Estimated based on structural analogs.

Key Structural Differences and Implications

Piperazine-containing analogs (e.g., ) introduce additional hydrogen-bonding sites, which could modulate solubility and receptor interactions.

Sulfonyl vs. Sulfanyl Linkers :

- The sulfonyl group in the target compound (electron-withdrawing) contrasts with sulfanyl (electron-rich) in compounds like . This difference may influence electronic properties, metabolic stability, and interactions with electrophilic binding pockets .

Acetamide Substituents :

- The tetrahydrofuran-2-ylmethyl group in the target compound introduces an oxygen-containing heterocycle, likely improving aqueous solubility compared to aromatic substituents (e.g., trifluoromethylphenyl in or chlorophenyl in ). This could enhance bioavailability in physiological systems .

Biological Activity Trends: While anti-exudative activity has been reported for structurally related acetamides (e.g., triazole-sulfanyl derivatives; ), the target compound’s pharmacological profile remains uncharacterized.

Methodological Considerations for Structural Comparisons

As highlighted in , similarity assessments depend on the computational method used (e.g., fingerprint-based vs. 3D shape-based). The target compound’s tetrahydrofuran substituent may render it "dissimilar" to phenyl-substituted analogs in some screening protocols, despite shared core motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.